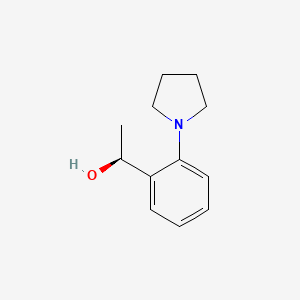

(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is a chiral compound with a pyrrolidine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction, often using a halogenated phenyl compound as the starting material.

Introduction of the Ethan-1-ol Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane or amine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, halogens, or sulfuric acid, along with appropriate catalysts.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alkanes, amines.

Substitution: Nitro, halogenated, or sulfonated derivatives of the phenyl group.

Scientific Research Applications

(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Biological Studies: It is used in the study of enzyme mechanisms and receptor-ligand interactions, particularly in the context of neurotransmitter systems.

Industrial Applications: The compound is employed in the production of specialty chemicals and materials, including agrochemicals and performance polymers.

Mechanism of Action

The mechanism of action of (S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity, while the ethan-1-ol moiety may participate in hydrogen bonding and other interactions. The compound may modulate the activity of neurotransmitter systems, particularly those involving acetylcholine and dopamine.

Comparison with Similar Compounds

Similar Compounds

®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol: The enantiomer of the compound, with similar chemical properties but potentially different biological activity.

1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-one: A ketone derivative with different reactivity and applications.

1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine: An amine derivative with distinct chemical and biological properties.

Uniqueness

(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. Its combination of a pyrrolidine ring, phenyl group, and ethan-1-ol moiety provides a versatile scaffold for the development of novel compounds with diverse applications.

Biological Activity

(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies from recent research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H17NO

- Molecular Weight : 191.27 g/mol

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. For instance, derivatives with similar structures exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Pyrrolidine Derivative A | 3.125 | Staphylococcus aureus |

| Pyrrolidine Derivative B | 12.5 | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, suggesting their potential as antibacterial agents .

2. Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in cancer models. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

These findings suggest that this compound may serve as a lead for developing new anticancer drugs .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Kinase Inhibition : Studies indicate that derivatives of pyrrolidine can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The selectivity towards specific kinases enhances their therapeutic potential while minimizing side effects .

- Voltage-Gated Ion Channels : The compound has shown activity against voltage-gated potassium channels, particularly KV7.2, with an IC50 value of 70 nM, indicating a strong inhibitory effect which could be beneficial for treating neurological disorders .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyrrolidine derivatives demonstrated that modifications in the structure significantly enhanced antibacterial activity. The lead compound from this series exhibited an MIC of 3.125 μg/mL against Staphylococcus aureus, outperforming standard antibiotics .

Case Study 2: Anticancer Properties

In another research effort, this compound was tested against a panel of cancer cell lines. The results showed that it induced apoptosis via the mitochondrial pathway, leading to cell death in resistant cancer types .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(1S)-1-(2-pyrrolidin-1-ylphenyl)ethanol |

InChI |

InChI=1S/C12H17NO/c1-10(14)11-6-2-3-7-12(11)13-8-4-5-9-13/h2-3,6-7,10,14H,4-5,8-9H2,1H3/t10-/m0/s1 |

InChI Key |

AEZJRQBMPLDLMX-JTQLQIEISA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1N2CCCC2)O |

Canonical SMILES |

CC(C1=CC=CC=C1N2CCCC2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.